molecular formula C12H14BrFO3 B12650553 Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate

Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate

Cat. No.: B12650553
M. Wt: 305.14 g/mol
InChI Key: VDCCZYSXLRJYOQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14BrFO3 It is a derivative of butanoic acid, featuring a phenoxy group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate typically involves the esterification of 4-(3-bromo-6-fluoro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxybutanoates.

    Oxidation: Formation of 4-(3-bromo-6-fluoro-phenoxy)butanoic acid.

    Reduction: Formation of 4-(3-bromo-6-fluoro-phenoxy)butanol.

Scientific Research Applications

Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate can be compared with other similar compounds such as:

  • Ethyl 4-(3-chloro-6-fluoro-phenoxy)butanoate
  • Ethyl 4-(3-bromo-6-chloro-phenoxy)butanoate
  • Ethyl 4-(3-bromo-6-methyl-phenoxy)butanoate

These compounds share similar structural features but differ in the substituents on the phenoxy group

This compound stands out due to the unique combination of bromine and fluorine atoms, which can impart distinct properties and enhance its utility in various research and industrial applications.

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

ethyl 4-(5-bromo-2-fluorophenoxy)butanoate

InChI

InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-8-9(13)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3

InChI Key

VDCCZYSXLRJYOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=CC(=C1)Br)F

Origin of Product

United States

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